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molecular formula C10H13BrN2O2 B8281881 Ethyl 2-(2-amino-3-bromophenylamino)acetate

Ethyl 2-(2-amino-3-bromophenylamino)acetate

Cat. No. B8281881
M. Wt: 273.13 g/mol
InChI Key: NTZHTFOTMWZRJE-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

30% H2O2 (14.27 ml, 466 mmol) was added to a mixture of ethyl 2-((2-amino-3-bromophenyl)amino)acetate (12.72 g, 46.6 mmol) in 1 N aq. NaOH (58.2 ml, 58.2 mmol) before it was heated to 95° C. for 2 h in a sealed tube behind a blast shield. After cooling the reaction, 1 N HCl (58 ml) was added, and the precipitated solid was filtered, washed with water, and dried in a vacuum oven (50° C., over the 3 d) to give 8-bromoquinoxalin-2(1H)-one (210d, 38% yield over two steps) as a brown solid. MS (ESI, pos. ion) m/z: 225.0/227.0 (M+1).
Name
Quantity
14.27 mL
Type
reactant
Reaction Step One
Quantity
12.72 g
Type
reactant
Reaction Step One
Name
Quantity
58.2 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[NH2:3][C:4]1[C:9]([Br:10])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:11][CH2:12][C:13]([O:15]CC)=O.[OH-].[Na+].Cl>>[Br:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[NH:3][C:13](=[O:15])[CH:12]=[N:11]2 |f:2.3|

Inputs

Step One
Name
Quantity
14.27 mL
Type
reactant
Smiles
OO
Name
Quantity
12.72 g
Type
reactant
Smiles
NC1=C(C=CC=C1Br)NCC(=O)OCC
Name
Quantity
58.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
58 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=CC(NC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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